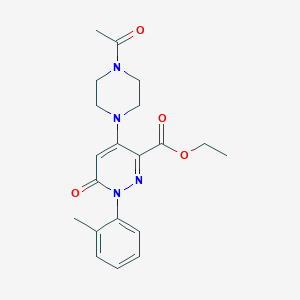

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. The name suggests it contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a carboxylic acid group (-COOH), and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Fluorophenylacetic acid have been synthesized from N-nitroso-2-fluorophenylglycines . Another compound, 1-(2-Fluorophenyl)pyrazoles, was synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have utilized the imidazole framework for the synthesis of compounds with promising biological activities. For example, a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines, demonstrating the potential for developing effective cancer therapeutics (Karthikeyan et al., 2017). This highlights the role of imidazole derivatives in medicinal chemistry, particularly in the search for new anticancer agents.

Metal-Organic Frameworks (MOFs)

Imidazole-based ligands have been employed to construct coordination polymers and metal-organic frameworks (MOFs), showcasing their versatility in forming structures with potential applications in catalysis, gas storage, and separation. For instance, a study reported the synthesis of three-dimensional polymers with unique “H-shape” channels using imidazole-based multi-carboxylate ligands, demonstrating the ligands' strong coordination abilities and potential for creating porous materials (Guo et al., 2013).

Chemical Synthesis and Functionalization

Imidazole derivatives have been explored for their potential in chemical synthesis and functionalization reactions. An efficient one-step route to 2-fluoroalkylbenzimidazoles and -benzothiazoles via the condensation of fluorinated carboxylic acids illustrates the applicability of imidazole compounds in synthesizing fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (René et al., 2013).

Luminescence Sensing

The structural flexibility of imidazole-based frameworks has been harnessed for luminescence sensing applications. Lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylate-based ligands showed selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRVJWBNHWVNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)

![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)